molecular formula C26H21FN4O3 B5711891 2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol

2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol

Cat. No.: B5711891
M. Wt: 456.5 g/mol
InChI Key: GSSHBBZBRUAXOF-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol is a synthetic organic compound known for its unique structural properties and potential applications across various fields. The compound comprises a phenolic core with pyrazole and fluoro-substituted phenoxy moieties, making it a point of interest for chemical and pharmaceutical research.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of 2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol involves multiple steps Initially, a pyrazole core is formed through cyclization reactions involving hydrazines and β-diketones under acidic or basic conditions

  • Industrial Production Methods

    • In an industrial setting, these syntheses are scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. High-purity reagents, catalytic systems, and controlled reaction environments are employed to achieve high yields and purity of the desired compound.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The phenolic OH group can undergo oxidation to form corresponding quinones under mild conditions using oxidizing agents like PCC or Jones reagent.

    • Reduction: The pyrazole moiety can be selectively reduced to hydropyrazoles using catalytic hydrogenation.

    • Substitution: The fluoro-substituted phenoxy group undergoes nucleophilic aromatic substitution, especially in the presence of strong nucleophiles like amines or thiolates.

  • Common Reagents and Conditions

    • Oxidation: PCC, Jones reagent.

    • Reduction: Catalytic hydrogenation (H₂/Pd-C).

    • Substitution: Amines, thiolates, strong bases.

  • Major Products Formed

    • Quinones, hydropyrazoles, substituted phenoxy derivatives.

Scientific Research Applications

This compound exhibits versatile applications in:

  • Chemistry: As a scaffold for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Potential roles as enzyme inhibitors or ligands for biomolecular interactions.

  • Medicine: Potential as a therapeutic agent due to its phenolic and pyrazolic components.

  • Industry: Utilized in materials science for developing advanced materials due to its unique structural properties.

Mechanism of Action

The compound likely exerts its effects through several pathways:

  • Molecular Targets: Enzyme active sites, receptor binding.

  • Pathways Involved: Inhibiting specific enzymes or binding to receptors, which may alter biochemical pathways.

Comparison with Similar Compounds

Compared to similar compounds like 2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol, the fluorine atom confers unique electronic properties, potentially altering binding affinities and reactivity.

Similar Compounds

  • 2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol

  • 2-[4-(4-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol

2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol stands out due to the unique effects of the fluorine substituent on its chemical and biological behavior.

Properties

IUPAC Name

2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3/c1-17-26(34-21-9-7-19(27)8-10-21)25(30-29-17)23-12-11-22(13-24(23)32)33-16-18-14-28-31(15-18)20-5-3-2-4-6-20/h2-15,32H,16H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSHBBZBRUAXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)O)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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